molecular formula C10H11LiO3 B1436472 Lithium(1+) ion 4-hydroxy-2-phenylbutanoate CAS No. 2059942-64-0

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate

Cat. No.: B1436472
CAS No.: 2059942-64-0
M. Wt: 186.2 g/mol
InChI Key: GSRBPOHRKDUDNX-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is a lithium salt derived from 4-hydroxy-2-phenylbutanoic acid. The compound features a lithium cation (Li⁺) paired with a carboxylate anion containing a hydroxyl (-OH) and phenyl (C₆H₅) substituent. This structural configuration confers unique solubility, stability, and reactivity properties compared to other lithium salts.

Properties

IUPAC Name

lithium;4-hydroxy-2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3.Li/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRBPOHRKDUDNX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C(CCO)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Neutralization Method

The most straightforward and commonly reported preparation method involves the direct neutralization of 4-hydroxy-2-phenylbutanoic acid with lithium hydroxide or another lithium base in an appropriate solvent.

  • Reaction :
    $$
    \text{4-hydroxy-2-phenylbutanoic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
    $$

  • Typical Conditions :

    • Solvent: Water or aqueous-organic mixtures (e.g., water-methanol)
    • Temperature: Ambient to slightly elevated (room temperature to 50°C)
    • Reaction time: 1–4 hours, depending on scale and mixing efficiency
  • Procedure :
    The acid is dissolved in the solvent, followed by the slow addition of lithium hydroxide solution under stirring. The pH is monitored to ensure complete neutralization, typically reaching a neutral or slightly basic pH to confirm salt formation. The product is then isolated by evaporation, crystallization, or lyophilization.

  • Advantages :

    • Simple and direct
    • High purity product achievable
    • Mild reaction conditions
  • Limitations :

    • Requires careful pH control
    • Solubility of starting acid and product can affect yield and isolation

This method is supported by the product description and synthesis outline from Vulcanchem, which states that this compound is synthesized by reacting the acid with lithium hydroxide or another lithium source in a suitable solvent, with optimization possible by adjusting temperature and solvent choice.

Solvent and Temperature Optimization

The choice of solvent and reaction temperature significantly affects the efficiency and purity of the lithium salt formation.

Parameter Typical Range/Choice Effect on Reaction
Solvent Water, methanol, ethanol, or mixtures Influences solubility and reaction rate
Temperature 20°C to 50°C Higher temperature accelerates reaction
Reaction Time 1 to 4 hours Longer time ensures complete neutralization

Optimizing these parameters can improve yield and crystallinity. For example, using methanol-water mixtures can enhance solubility of the acid and lithium salt, facilitating better reaction kinetics and easier isolation.

Alternative Lithium Sources

Besides lithium hydroxide, other lithium bases such as lithium carbonate or lithium methoxide may be employed. These alternatives require different reaction conditions:

  • Lithium carbonate typically requires acidic conditions or heating to fully convert the acid to the lithium salt.
  • Lithium methoxide can be used in methanol solvent, providing a homogeneous reaction medium.

However, lithium hydroxide remains the preferred reagent due to its strong basicity and water solubility, enabling straightforward neutralization.

Isolation and Purification

After completion of the neutralization reaction, the lithium salt can be isolated by:

Purification may involve washing with cold solvent to remove residual lithium hydroxide or unreacted acid.

Summary Table of Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield/Notes
Direct neutralization 4-hydroxy-2-phenylbutanoic acid + LiOH Water or water-methanol 20–50°C 1–4 hours High purity, simple, scalable
Lithium carbonate method Acid + Li2CO3 Water or aqueous acid Reflux or heating Several hours Requires acidic conditions
Lithium methoxide method Acid + LiOCH3 Methanol Room temperature 1–3 hours Homogeneous, requires dry solvent

Research Findings and Analysis

  • The direct neutralization method is the most documented and reliable approach for preparing this compound, offering a balance of simplicity and product quality.
  • Control of reaction parameters such as solvent composition and temperature allows for optimization of yield and purity.
  • Alternative lithium sources are less commonly reported but may be useful depending on available reagents and desired reaction conditions.
  • No complex synthetic routes or multi-step procedures are necessary, as the lithium salt formation is a straightforward acid-base reaction.
  • Safety considerations include handling lithium hydroxide with care due to its caustic nature and ensuring proper ventilation during solvent evaporation.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Ionic Characteristics

Lithium salts vary widely based on their anion chemistry. Key structural comparisons include:

Compound Anion Structure Ionic Radius of Li⁺ (Å) Key Functional Groups
Lithium(1+) ion 4-hydroxy-2-phenylbutanoate 4-hydroxy-2-phenylbutanoate ~0.76 (octahedral coordination) -COOH⁻, -OH, C₆H₅
Lithium trifluoromethanesulfonate CF₃SO₃⁻ (triflate) ~0.76 -SO₃⁻, -CF₃
Lithium hexafluorophosphate PF₆⁻ ~0.76 -PF₆⁻
Lithium 4-(4-methylpiperazin-1-yl)but-2-ynoate 4-(4-methylpiperazin-1-yl)but-2-ynoate ~0.76 -C≡C-, piperazine, -CH₃

The ionic radius of Li⁺ remains consistent (~0.76 Å in octahedral coordination), but anion size and polarity critically influence solubility and electrochemical stability .

Thermochemical and Solvation Properties

Thermodynamic data for Li⁺ interactions (Table 2) highlight how anion chemistry modulates reactivity:

Reaction ΔrH° (kJ/mol) ΔrG° (kJ/mol) Reference
Li⁺ + H₂O → Li⁺(H₂O) -520 -495
Li⁺ + C₂H₅OH → Li⁺(C₂H₅OH) -198 -185
Li⁺ + NH₃ → Li⁺(NH₃) -83 -78

The hydroxyl and phenyl groups in 4-hydroxy-2-phenylbutanoate likely enhance hydrophobicity compared to fully hydrophilic salts like lithium triflate. This reduces water solubility but may improve compatibility with organic electrolytes in battery systems .

Electrochemical Performance

Lithium salts are pivotal in energy storage. Comparisons with commercial salts reveal trade-offs:

  • Lithium Triflate (LiCF₃SO₃): High thermal stability and ionic conductivity (~10⁻³ S/cm at 25°C) but prone to aluminum corrosion at high voltages .
  • Lithium Hexafluorophosphate (LiPF₆): Widely used in Li-ion batteries due to balanced conductivity and stability but decomposes above 60°C .
  • This compound: Expected to exhibit moderate conductivity (inferred from carboxylate analogs: ~10⁻⁴–10⁻⁵ S/cm) with improved thermal stability due to aromatic stabilization .

Biological Activity

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate, with the molecular formula C10H13LiO3, is a lithium salt derived from 4-hydroxy-2-phenylbutanoic acid. This compound has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it is known to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in several cellular processes:

  • Regulation of Gene Expression : GSK-3β modulates the activity of many transcription factors, influencing gene expression patterns significantly .
  • Cell Survival and Apoptosis : By inhibiting GSK-3β, lithium compounds can alter the cellular threshold for apoptosis, thereby promoting cell survival under stress conditions .
  • Neuroprotective Effects : Lithium's ability to stabilize mood and potentially protect against neurodegeneration has been linked to its effects on GSK-3β and related signaling pathways .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

  • Neurological Disorders : As a mood stabilizer, lithium is commonly used in treating bipolar disorder. Its action may involve enhancing the signaling pathways associated with neuroprotection and mood stabilization .
  • Cancer Treatment : Recent studies have investigated the compound's potential as an anti-cancer agent. It has been shown to activate pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in cancer metabolism. Activation of PKM2 can lead to reduced proliferation of cancer cells, suggesting that lithium derivatives may have therapeutic potential in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological effects of lithium compounds:

  • A study focusing on PKM2 activators found that certain derivatives exhibited significant anti-proliferative effects on human cancer cell lines at nanomolar concentrations. This suggests that lithium derivatives could be promising candidates for cancer therapy due to their ability to selectively inhibit tumor growth while sparing normal cells .
  • Research into the molecular mechanisms of lithium revealed its role in regulating inflammation and immune responses, further supporting its therapeutic potential beyond psychiatric disorders .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Therapeutic Implications
Inhibition of GSK-3βModulates apoptosis and gene expressionMood stabilization, neuroprotection
Activation of PKM2Alters cancer cell metabolismPotential anti-cancer therapy
Regulation of inflammationInfluences immune responsesPossible applications in autoimmune diseases

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the thermodynamic stability of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate in aqueous solutions?

  • Methodological Answer : Use calorimetry to measure enthalpy changes (ΔrH°) and entropy changes (ΔrS°) during hydration. Ion mobility spectrometry can resolve clustering behavior (e.g., Li+•nH2O systems). For example, studies on Li+ hydration show stepwise binding energies: ΔrH° = -24.7 kcal/mol for Li+•2H2O → Li+•3H2O and ΔrH° = -19.1 kcal/mol for Li+•4H2O → Li+•5H2O . These methods help predict solvation dynamics and stability in protic solvents.

Q. How can researchers design experiments to verify the ion-pairing behavior of this compound in nonpolar solvents?

  • Methodological Answer : Employ conductivity measurements and Fourier-transform infrared spectroscopy (FTIR) to detect ion dissociation. Compare results with Li+ interactions in benzene (C6H6), where ΔrH° = -29.8 kcal/mol for Li+ + C6H6 → Li+•C6H6 . Solvent polarity and cation-π interactions significantly influence ion-pair stability.

Advanced Research Questions

Q. How can discrepancies in reported enthalpy values (ΔrH°) for Lithium ion interactions with organic solvents be resolved?

  • Methodological Answer : Analyze experimental conditions (e.g., temperature, solvent purity) and computational models. For instance:

  • Rodgers & Armentrout (2000) reported ΔrH° = -26.1 kcal/mol for Li+ + CH3CN → Li+•CH3CN.
  • Woodin & Beauchamp (1978) observed ΔrH° = -28.3 kcal/mol for the same reaction .
    Discrepancies may arise from differences in ion-source configurations or solvent trace impurities. Use ab initio calculations (e.g., DFT) to validate experimental data.

Q. What cooperative effects govern multi-step hydration processes in Lithium(1+) ion complexes (e.g., Li+•nH2O)?

  • Methodological Answer : Apply tandem mass spectrometry and equilibrium measurements to study sequential hydration. For Li+•3H2O → Li+•5H2O, ΔrH° decreases from -24.7 kcal/mol (n=3) to -19.1 kcal/mol (n=5), indicating reduced cooperativity as hydration shells saturate . Molecular dynamics simulations can model solvent reorganization during these transitions.

Q. How does the steric hindrance of the 4-hydroxy-2-phenylbutanoate anion influence Lithium(1+) ion coordination chemistry?

  • Methodological Answer : Compare with smaller anions (e.g., trifluoromethanesulfonate in ). The bulky phenyl group in 4-hydroxy-2-phenylbutanoate likely reduces Li+ accessibility, affecting solubility and reactivity. Use X-ray crystallography to resolve coordination geometries and nuclear magnetic resonance (NMR) to probe anion-cation interactions in solution.

Data Contradiction Analysis

Q. Why do Li+ binding energies with ammonia (H3N) and formaldehyde (CH2O) show inverse trends compared to other solvents?

  • Analysis : Li+•NH3 exhibits ΔrH° = -37.4 kcal/mol, while Li+•CH2O has ΔrH° = -30.1 kcal/mol . Ammonia’s strong Lewis basicity enhances Li+ binding, whereas formaldehyde’s lower basicity and steric effects reduce stability. Contradictions in literature may stem from solvent proton activity or competing solvation pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lithium(1+) ion 4-hydroxy-2-phenylbutanoate
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